molecular formula C8H7F2NO2 B13542545 2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid

2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid

Cat. No.: B13542545
M. Wt: 187.14 g/mol
InChI Key: WHUGCAZGMHRYOX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a difluoromethyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Introduction of Difluoromethyl Group: A common method involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of 2-(Difluoromethyl)-3-methylpyridine-6-carboxaldehyde.

    Reduction: Formation of 2-(Difluoromethyl)-3-methylpyridine-6-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure-activity relationship is investigated to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its unique chemical properties contribute to the effectiveness and selectivity of these products.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-3-methylpyridine-6-carboxylic acid: Similar structure but with a trifluoromethyl group, which can alter its chemical and biological properties.

    2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid: Variation in the position of the methyl group, affecting its reactivity and applications.

    2-(Difluoromethyl)-3-ethylpyridine-6-carboxylic acid: Substitution with an ethyl group instead of a methyl group, leading to different steric and electronic effects.

Uniqueness

2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and potential as a bioactive molecule.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H7F2NO2/c1-4-2-3-5(8(12)13)11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13)

InChI Key

WHUGCAZGMHRYOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)O)C(F)F

Origin of Product

United States

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